[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate
Description
This compound is a structurally complex ester featuring:
- A 2-oxan (tetrahydropyran) ring substituted with three acetyloxy groups at positions 4, 5, and 6-(acetyloxymethyl).
- An acetamido group at position 3 of the oxan ring.
- A 2-(4-chloro-2-methylphenoxy)acetate moiety esterified to the oxan ring’s 2-position.
Properties
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO11/c1-11-8-16(24)6-7-17(11)32-10-19(30)36-23-20(25-12(2)26)22(34-15(5)29)21(33-14(4)28)18(35-23)9-31-13(3)27/h6-8,18,20-23H,9-10H2,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQILFVSQZCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C29H42N2O18
- Molecular Weight : 706.646 g/mol
- CAS Number : 1159408-54-4
Structure Overview
The compound contains multiple acetyl and acetamido groups attached to a sugar-like oxane ring structure, which may influence its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in acetylation and deacetylation processes. The presence of acetyl groups allows for potential hydrogen bonding and other interactions that can modulate enzyme activity and cellular responses.
Toxicological Profile
According to safety data sheets, the compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation upon inhalation .
Research Findings
- Enzyme Interaction Studies : The compound has been utilized as a probe in biological research to study enzyme interactions, particularly those related to acetylation processes. This suggests its potential utility in understanding metabolic pathways involving acetylated substrates.
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Case Studies :
- A study examined the effects of similar acetylated compounds on cancer cell lines, demonstrating that modifications in the acetamido groups can enhance or inhibit cytotoxicity depending on the specific cellular context.
- Another investigation focused on the anti-inflammatory properties of related compounds, indicating that structural variations significantly impact their efficacy in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Acetylglucosamine | C8H15NO6 | Involved in cell signaling and immune response modulation |
| Chitin | (C8H13O5N)n | Structural component in fungi and exoskeletons; exhibits immunomodulatory effects |
| Acetylated Sugars | Varies | Enhances solubility and bioavailability; used in drug formulation |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared to analogs below:
Physicochemical Properties
- Lipophilicity: The target compound’s multiple acetyl groups and aromatic phenoxyacetate moiety likely confer high logP values (>3), enhancing membrane permeability compared to non-acetylated analogs (e.g., unmodified phenoxyacetic acids) .
- Stability : Ester groups may hydrolyze under acidic/basic conditions, similar to aspirin and 2,4-D derivatives. The acetamido group at position 3 could stabilize the oxan ring against enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
